5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocycle . It is a compound with the molecular formula C7H4BrIN2 and a molecular weight of 322.93 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine with sodium iodide in acetonitrile, followed by the addition of acetyl chloride . The mixture is then heated to reflux for 17 hours. After cooling, the mixture is filtered and the solid is collected .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-b]pyridine ring substituted with bromine, chlorine, and iodine atoms . The SMILES string representation of this compound is Brc1cnc2[nH]c(I)cc2c1 .Physical And Chemical Properties Analysis
This compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis of Nucleoside Antibiotics
5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives have been utilized in the synthesis of certain nucleoside antibiotics. For instance, Hinshaw et al. (1969) describe the synthesis of 5-bromo-4-chloro-7-(β-D-ribo-furanosyl)pyrrolo[2,3-d]pyrimidine, a compound related to pyrrolopyrimidine nucleoside antibiotics. This compound is notable for its potential biochemical significance in the field of antibiotic development (Hinshaw, Gerster, Robins, & Townsend, 1969).
Halogenation of Polyalkylbenzenes
Research by Bovonsombat and Mcnelis (1993) demonstrates the use of halogenated compounds, including 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives, in the ring halogenation of polyalkylbenzenes. This process is important for the synthesis of mixed halogenated compounds, which have various applications in organic chemistry and pharmaceuticals (Bovonsombat & Mcnelis, 1993).
Fischer Cyclization in Heterocycle Synthesis
Alekseyev, Amirova, and Terenin (2015) developed a simple synthesis method for heterocycles containing a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework through Fischer indole cyclization. This method allows for the construction of complex structures like the 5-bromo-7-azaindole scaffold, which has potential applications in pharmaceuticals and material sciences (Alekseyev, Amirova, & Terenin, 2015).
Synthesis of Antibacterial and Antioxidant Compounds
Variya, Panchal, and Patel (2019) synthesized a series of sulfonamide derivatives linked to 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. These compounds exhibited significant antibacterial and antioxidant properties, highlighting the potential of 5-bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine derivatives in the development of new drugs with antimicrobial and antioxidative effects (Variya, Panchal, & Patel, 2019).
Development of Fluorophores for OLEDs and Bio-Imaging
Cardoza, Das, and Tandon (2019) established a Pd-catalyzed synthesis method for multi-aryl 7-azaindoles using sequential arylation of 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. These compounds demonstrated aggregate-induced emission, making them useful as fluorophores in organic light-emitting diodes (OLEDs), sensors, and bio-imaging tools (Cardoza, Das, & Tandon, 2019).
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-4-2-11-7-3(6(4)9)1-5(10)12-7/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHXQNMKGZFHBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC=C(C(=C21)Cl)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733225 | |
Record name | 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
876343-87-2 | |
Record name | 5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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